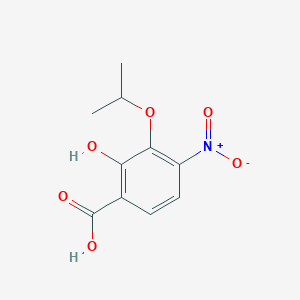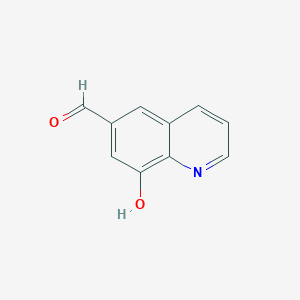
8-Hydroxyquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyquinoline-6-carbaldehyde is an organic compound derived from the quinoline family. It features a hydroxyl group at the 8th position and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its diverse chemical reactivity and significant applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-6-carbaldehyde typically involves the oxidation of 8-hydroxyquinoline derivatives. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . Another approach involves the alkylation of substituted 8-hydroxyquinoline followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
化学反応の分析
Types of Reactions: 8-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated quinolines, alkylated quinolines.
科学的研究の応用
8-Hydroxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Hydroxyquinoline-6-carbaldehyde involves its ability to chelate metal ions due to the presence of the hydroxyl and aldehyde groups. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can form covalent adducts with proteins, leading to alterations in protein function and cellular pathways .
類似化合物との比較
8-Hydroxyquinoline: Lacks the aldehyde group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure with the aldehyde group at the 2nd position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 8-Hydroxyquinoline-6-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
8-hydroxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H |
InChIキー |
ROMORGXJVYYQLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


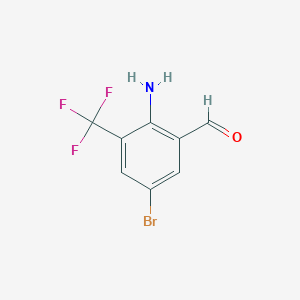
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
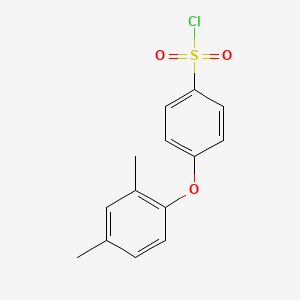
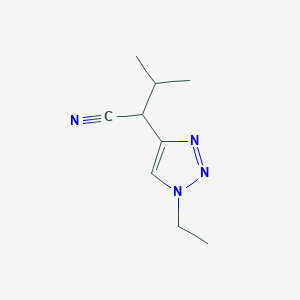
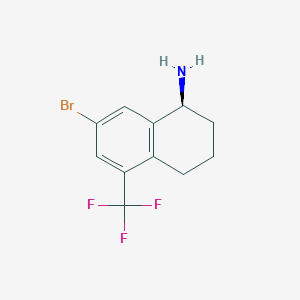
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
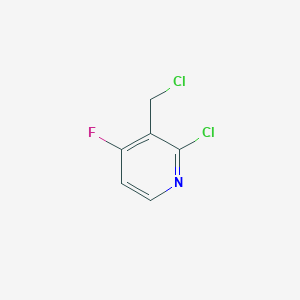
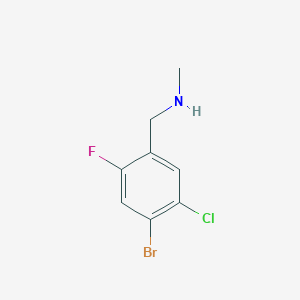

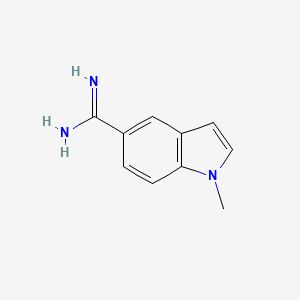

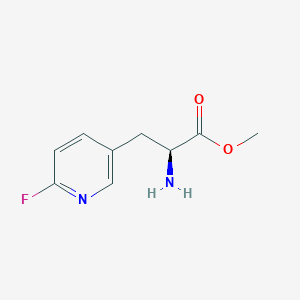
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
